Vatalanib dihydrochloride

Description

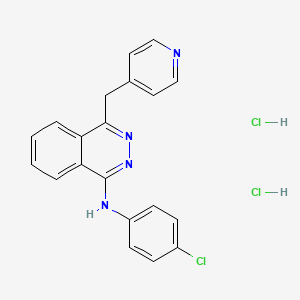

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUQEHCMDUSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049073 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212141-51-0 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vatalanib Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-angiogenic and anti-tumor properties.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Vatalanib dihydrochloride. It details the mechanism of action, focusing on its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Discovery and Development

Vatalanib was identified through high-throughput screening as a potent inhibitor of VEGFR tyrosine kinases.[1] Developed collaboratively by Novartis and Schering AG, it was designed to be an orally active agent targeting the key drivers of tumor angiogenesis.[2] Its development has progressed through extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials for various solid tumors, notably metastatic colorectal cancer.[1]

Chemical Synthesis

The synthesis of Vatalanib, chemically named N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, involves a multi-step process. A key intermediate, 1-chloro-4-(4-pyridinylmethyl)phthalazine, is first synthesized. This is then followed by a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.

A representative synthetic route is as follows:

-

Formation of 4-(4-pyridinylmethyl)-1(2H)-phthalazinone: This intermediate can be prepared from phthalic anhydride and 4-picoline, followed by reaction with hydrazine hydrate.

-

Chlorination: The phthalazinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield 1-chloro-4-(4-pyridinylmethyl)phthalazine.[3]

-

Final Condensation: The chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base to afford Vatalanib.

A generalized workflow for the synthesis is depicted below.

Mechanism of Action

Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and neovascularization.[2] The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the stem cell factor receptor, c-Kit.[2] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling cascades.

Inhibition of VEGFR Signaling

VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis. Vatalanib potently inhibits VEGFR-2 (KDR), the primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival.

Inhibition of PDGFR and c-Kit Signaling

In addition to VEGFRs, Vatalanib also targets PDGFR-β and c-Kit. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of newly formed blood vessels. The c-Kit receptor is implicated in various cellular processes, including proliferation and survival in certain tumor types.

Quantitative Biological Data

The inhibitory activity of Vatalanib against various kinases has been quantified through in vitro assays. The following tables summarize the key IC50 values and pharmacokinetic parameters.

Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 37 | [4][5] |

| VEGFR-1 (Flt-1) | 77 | [4] |

| VEGFR-3 (Flt-4) | 640-660 | [4] |

| PDGFR-β | 580 | [4] |

| c-Kit | 730 | [4] |

| c-Fms | 1400 | [4] |

Table 2: Pharmacokinetic Parameters of Vatalanib in Humans

| Parameter | Value | Condition | Reference |

| Tmax (median) | 1.5 - 2 h | Single oral dose | [6][7] |

| Half-life (t1/2) | 4.6 ± 1.1 h | Single oral dose | [7] |

| Cmax (mean ± SD) | 15.8 ± 9.5 µM | 1000 mg single dose | [7] |

| Oral Clearance (pre-induction) | 24.1 L/h | Population PK model | [6] |

| Oral Clearance (post-induction) | 54.9 L/h | Population PK model | [6] |

Preclinical In Vivo Efficacy

Vatalanib has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical cancer models. Oral administration of Vatalanib at doses ranging from 25-100 mg/kg has been shown to inhibit tumor growth and metastasis in xenograft models of human carcinomas, including colon, prostate, and epithelial cancers.[4] This anti-tumor effect is associated with a dose-dependent inhibition of angiogenesis.[4] For instance, in a gastric cancer xenograft model, a daily dose of 100 mg/kg vatalanib significantly reduced tumor volume.[8]

Experimental Protocols

VEGFR Kinase Assay

This assay determines the in vitro inhibitory activity of Vatalanib against VEGFR tyrosine kinases.

-

Materials: Recombinant GST-fused VEGFR kinase domains, 96-well filter plates, γ-[33P]ATP, poly-(Glu:Tyr 4:1) peptide substrate, kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL PEG 20000, 1 mM DTT, 10 µM sodium vanadate), Vatalanib, 250 mM EDTA, 0.5% H3PO4, ethanol, scintillation cocktail.

-

Procedure:

-

Recombinant GST-fusion proteins are diluted in the kinase buffer.

-

The GST-fused kinase is incubated in the buffer with 8 µM ATP and 0.2 µCi [γ-33P]ATP in a total volume of 30 µL, with or without Vatalanib, for 10 minutes at room temperature.

-

The reaction is stopped by adding 10 µL of 250 mM EDTA.

-

20 µL of the reaction mixture is transferred to a 96-well filter plate.

-

The membrane is washed extensively with 0.5% H3PO4 and then soaked in ethanol.

-

After drying, a scintillation cocktail is added, and radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by linear regression analysis of the percentage of inhibition.[4]

-

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of Vatalanib on VEGF-induced endothelial cell proliferation.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), 96-well plates coated with 1.5% gelatin, growth medium, basal medium with 1.5% FCS, VEGF, Vatalanib, BrdU labeling solution, Fix/Denaturing solution, anti-BrdU antibody (peroxidase-labeled), TMB substrate, Stop solution.

-

Procedure:

-

Subconfluent HUVECs are seeded into 96-well plates and incubated for 24 hours.

-

The growth medium is replaced with basal medium containing 1.5% FCS and a constant concentration of VEGF (e.g., 50 ng/mL) with or without various concentrations of Vatalanib.

-

After 24 hours of incubation, BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.

-

The cells are then fixed and the DNA is denatured.

-

A peroxidase-labeled anti-BrdU antibody is added to detect the incorporated BrdU.

-

The TMB substrate is added to develop color, and the reaction is stopped with a stop solution.

-

The absorbance is read at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, to cell proliferation.[4]

-

Quantification of Vatalanib in Human Plasma by LC-MS/MS

This method is used for the pharmacokinetic analysis of Vatalanib in clinical trials.

-

Instrumentation: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Sample Preparation:

-

Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol).

-

An internal standard (e.g., stable isotopically labeled imatinib) is added.

-

The sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.[5]

-

-

Chromatography: Separation is achieved on a C18 analytical column with a gradient elution.[5]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode.[5]

-

Quantification: The lower limit of quantification is typically around 10 ng/mL. The method is validated for linearity, accuracy, and precision over a specified concentration range (e.g., 10 to 2500 ng/mL).[5]

Clinical Experience and Adverse Effects

Vatalanib has been evaluated in numerous clinical trials for various cancers.[1] While it has shown some clinical activity, particularly in increasing progression-free survival in certain patient populations, it did not meet the primary endpoint of improving overall survival in large Phase III trials for metastatic colorectal cancer (CONFIRM-1 and CONFIRM-2).[1]

The most common adverse effects observed in clinical trials are consistent with other VEGF inhibitors and include:[1]

-

Hypertension

-

Diarrhea

-

Nausea and vomiting

-

Fatigue

-

Dizziness

Conclusion

This compound is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its discovery and development have significantly contributed to the understanding of targeting VEGFR, PDGFR, and c-Kit pathways in cancer therapy. While its clinical efficacy has shown limitations in some large-scale trials, the extensive preclinical and clinical data, along with established experimental protocols for its evaluation, provide a valuable resource for researchers and scientists in the field of oncology drug development. Further investigation into predictive biomarkers may help identify patient populations who could benefit from Vatalanib treatment.

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of PTK787/ZK 222584 (Vatalanib)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

PTK787/ZK 222584, also known as Vatalanib, is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Developed as an anti-angiogenic agent, its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of all known Vascular Endothelial Growth Factor Receptors (VEGFRs). By targeting VEGFR-1, -2, and -3, Vatalanib effectively blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis and lymphangiogenesis in tumors. Additionally, it exhibits inhibitory activity against other class III RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, at slightly higher concentrations. This multi-targeted profile allows Vatalanib to not only disrupt tumor vasculature but also, in some cases, exert direct effects on tumor cells that rely on these signaling pathways for growth and survival. This guide provides a comprehensive overview of its molecular mechanism, kinase inhibition profile, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action

Vatalanib functions as a competitive inhibitor at the ATP-binding site of the intracellular kinase domain of multiple RTKs.[1] This action prevents the receptor autophosphorylation that is essential for initiating downstream signaling.

1.1. Primary Target: VEGF Receptors The principal targets of Vatalanib are the VEGFR family of tyrosine kinases, which are central mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3]

-

VEGFR-1 (Flt-1): Plays a role in the recruitment of hematopoietic precursors and modulates VEGFR-2 signaling.

-

VEGFR-2 (KDR/Flk-1): Considered the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[4]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.

By inhibiting these receptors, Vatalanib blocks VEGF-induced signaling, leading to the suppression of endothelial cell proliferation and migration, and ultimately, the inhibition of tumor angiogenesis.[3][5]

1.2. Secondary Targets: PDGFR, c-Kit, and c-Fms Vatalanib also inhibits other class III RTKs, though generally with lower potency compared to VEGFRs.[1][3]

-

PDGF Receptor (PDGFR): Inhibition of PDGFR-β can impact pericytes, which are crucial for the structural integrity of blood vessels. In some tumor cells, Vatalanib can block PDGF-stimulated signaling.[5]

-

c-Kit: A key receptor in various cell types, including hematopoietic stem cells and gastrointestinal stromal tumors (GIST).[3]

-

c-Fms: The receptor for colony-stimulating factor 1 (CSF-1), involved in macrophage differentiation and function.

This broader activity spectrum suggests that Vatalanib's anti-tumor effects may result from a combination of anti-angiogenic and direct anti-proliferative actions on tumor cells expressing these receptors.[1]

1.3. Downstream Signaling Pathways The inhibition of receptor phosphorylation by Vatalanib prevents the activation of major downstream signaling cascades. In susceptible cell types, particularly endothelial cells, this leads to:

-

Inhibition of the PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Studies in leiomyosarcoma cells showed that Vatalanib could inhibit PDGF-BB-activated AKT phosphorylation.[5]

-

Inhibition of the RAS/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation and differentiation. Vatalanib was also shown to inhibit PDGF-BB-induced ERK1/2 phosphorylation.[5]

The blockade of these pathways culminates in the functional inhibition of processes required for tumor growth and metastasis.[6]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of PTK787/ZK 222584 has been quantified against a panel of purified recombinant kinases and in cell-based assays. The data is summarized below.

| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |

| VEGFR-2 (KDR) | Cell-Free Kinase Assay | 37 | [4][7] |

| VEGFR-1 (Flt-1) | Cell-Free Kinase Assay | 77 | [4][7] |

| VEGFR-3 (Flt-4) | Cell-Free Kinase Assay | ~640 | [7] |

| PDGFR-β | Cell-Free Kinase Assay | 580 | [4] |

| c-Kit | Cell-Free Kinase Assay | 730 | [4] |

| c-Fms | Cell-Free Kinase Assay | In the µM range | [1][3] |

| HUVEC Proliferation | Cell-Based Assay (VEGF-induced) | 7.1 - 30 | [1][4] |

Note: Vatalanib was found to be inactive against other kinases such as EGFR, FGFR-1, c-Met, Tie-2, c-Src, and c-Abl at concentrations up to 10 µM.[3][7]

Experimental Protocols

The mechanism of action and inhibitory potency of Vatalanib were characterized using several key experimental methodologies.

3.1. In Vitro Kinase Assay (Filter Binding Assay) This assay directly measures the ability of Vatalanib to inhibit the enzymatic activity of purified kinase domains.

-

Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.

-

Methodology:

-

Kinase Preparation: Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed in a baculovirus system and purified.[4]

-

Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer containing MnCl₂, MgCl₂, a universal substrate peptide (e.g., poly-(Glu:Tyr 4:1)), and γ-[³³P]ATP as the phosphate donor.[4]

-

Inhibitor Addition: The reaction is run in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).

-

Incubation: The reaction proceeds for approximately 10 minutes at room temperature.[4]

-

Reaction Termination: The reaction is stopped by the addition of EDTA.[4]

-

Substrate Capture: The reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane, which captures the phosphorylated peptide substrate.[4]

-

Washing: The membrane is washed extensively with 0.5% phosphoric acid to remove unincorporated γ-[³³P]ATP.[4]

-

Detection: After drying, a scintillation cocktail is added to the membrane, and the incorporated radioactivity (representing kinase activity) is quantified using a scintillation counter.[4]

-

Data Analysis: The percentage of inhibition at each Vatalanib concentration is calculated, and the IC50 value is determined by linear regression analysis.[4]

-

3.2. Endothelial Cell Proliferation Assay (BrdU Incorporation) This cell-based assay assesses the functional impact of Vatalanib on the proliferation of endothelial cells, a key process in angiogenesis.

-

Objective: To measure the effect of Vatalanib on VEGF-induced endothelial cell proliferation.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and cultured overnight.[4]

-

Serum Starvation & Treatment: The growth medium is replaced with a basal medium containing low serum. Cells are then treated with varying concentrations of Vatalanib.

-

Stimulation: Proliferation is induced by adding a growth factor, typically VEGF (e.g., 50 ng/mL). Control wells include no growth factor or other mitogens like bFGF.[4]

-

Incubation: Cells are incubated for 24 hours to allow for cell cycle progression in response to the stimulus.[4]

-

BrdU Labeling: A 5-bromo-2'-deoxyuridine (BrdU) labeling solution is added to each well, and the cells are incubated for an additional 24 hours. During this time, BrdU is incorporated into the DNA of proliferating cells.[4]

-

Fixation and Detection: Cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdU antibody is added, which binds to the incorporated BrdU.[4]

-

Quantification: A substrate (e.g., TMB) is added, which is converted by the peroxidase into a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporation (and thus cell proliferation), is measured spectrophotometrically at 450 nm.[4]

-

Mandatory Visualizations

Signaling Pathways

References

- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The vascular endothelial growth factor receptor inhibitor PTK787/ZK222584 inhibits aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vatalanib | Cell Signaling Technology [cellsignal.com]

Vatalanib: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor that plays a significant role in the field of anti-angiogenic cancer therapy.[1] As a member of the anilinophthalazine class of compounds, Vatalanib exerts its antineoplastic activity by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[2] This technical guide provides an in-depth overview of Vatalanib's molecular targets, its binding affinity, and the experimental methodologies used to characterize these interactions.

Molecular Targets and Binding Affinity

Vatalanib is a multi-targeted tyrosine kinase inhibitor, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It also demonstrates inhibitory activity against other related RTKs, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][3] The binding affinity of Vatalanib is most potent for VEGFR-2 (also known as KDR/Flk-1), the primary mediator of VEGF-driven angiogenesis.[1]

The following tables summarize the quantitative data on Vatalanib's inhibitory activity against its principal molecular targets. The data is primarily presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.

Table 1: Vatalanib Binding Affinity for Vascular Endothelial Growth Factor Receptors (VEGFRs)

| Target | IC50 (nM) | Assay Type |

| VEGFR-1 (Flt-1) | 77[4][5][6] | Cell-free kinase assay |

| VEGFR-2 (KDR/Flk-1) | 37[4][5][6][7][8][9] | Cell-free kinase assay |

| VEGFR-3 (Flt-4) | 190[4] | Cell-free kinase assay |

Table 2: Vatalanib Binding Affinity for Other Key Receptor Tyrosine Kinases

| Target | IC50 (nM) | Assay Type |

| PDGFRβ | 580[6][7][8] | Cell-free kinase assay |

| c-Kit | 730[6][7][8] | Cell-free kinase assay |

| c-Fms | 1400[6] | Cell-free kinase assay |

Table 3: Vatalanib Cellular Activity

| Cell-Based Assay | IC50 (nM) | Cell Type |

| VEGF-induced proliferation | 7.1[7][8] | Human Umbilical Vein Endothelial Cells (HUVECs) |

Signaling Pathways

Vatalanib's mechanism of action involves the inhibition of downstream signaling cascades initiated by the binding of growth factors to their respective receptors. By blocking the ATP-binding site of the tyrosine kinase domain, Vatalanib prevents autophosphorylation and the subsequent activation of signaling pathways crucial for cell proliferation, migration, and survival.

Experimental Protocols

The characterization of Vatalanib's binding affinity and inhibitory activity relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (Filter Binding Assay)

This assay quantifies the ability of Vatalanib to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant GST-fused kinase domains (VEGFRs, PDGFRβ, c-Kit)

-

γ-[33P]ATP

-

Poly-(Glu:Tyr 4:1) peptide substrate

-

96-well filter plates

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT

-

Stop Solution: 250 mM EDTA

-

Wash Solution: 0.5% H3PO4

-

Scintillation cocktail

Procedure:

-

Dilute the recombinant GST-fusion proteins in the assay buffer.

-

In a 96-well plate, combine the diluted kinase, the poly-(Glu:Tyr 4:1) substrate (3-8 μg/mL), and varying concentrations of Vatalanib.

-

Initiate the kinase reaction by adding γ-[33P]ATP (0.2 μCi) and non-radiolabeled ATP (to a final concentration of 8 μM).

-

Incubate the reaction mixture for 10 minutes at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.

-

Wash the membrane extensively with the wash solution to remove unincorporated γ-[33P]ATP.

-

After washing, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Vatalanib concentration and determine the IC50 value by linear regression analysis.[7]

Cell-Based Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of Vatalanib on the proliferation of endothelial cells in response to VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Growth Medium (e.g., EGM-2)

-

Basal Medium with 1.5% FCS

-

VEGF

-

BrdU labeling solution

-

Fixation and blocking solutions

-

Peroxidase-labeled anti-BrdUrd antibody

-

TMB substrate

-

96-well plates coated with 1.5% gelatin

Procedure:

-

Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours.

-

Replace the growth medium with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without varying concentrations of Vatalanib.

-

Incubate the cells for 24 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 24 hours.

-

Fix the cells, block non-specific binding, and add the peroxidase-labeled anti-BrdUrd antibody.

-

Add the TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.

-

The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation.

-

Calculate the IC50 value based on the inhibition of VEGF-induced proliferation.[7]

In Vivo Growth Factor Implant Angiogenesis Model

This model evaluates the anti-angiogenic effects of Vatalanib in a living organism.

Materials:

-

C57/BL6 mice

-

Porous Teflon chambers (0.5 mL volume)

-

Agar

-

Heparin

-

Human VEGF or PDGF

-

Vatalanib

Procedure:

-

Prepare a 0.8% w/v agar solution containing heparin (20 units/mL) and a growth factor (e.g., 3 μg/mL human VEGF).

-

Fill the porous Teflon chambers with the agar mixture.

-

Implant the chambers subcutaneously on the dorsal flank of the mice.

-

Administer Vatalanib (e.g., 25-100 mg/kg) or a vehicle control orally once daily, starting one day before implantation and continuing for a set period (e.g., 5 days).

-

At the end of the treatment period, euthanize the mice and excise the chambers.

-

The angiogenic response can be quantified by measuring the amount of blood vessel infiltration into the chamber, for example, by measuring the hemoglobin content or by histological analysis of the chamber contents.[8]

Conclusion

Vatalanib is a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its high affinity for VEGFR-2 underscores its primary mechanism of action in inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Vatalanib and other novel anti-angiogenic agents. This comprehensive understanding of its molecular interactions is crucial for the rational design of future cancer therapies and for optimizing its clinical application.

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vatalanib has been extensively investigated in numerous clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of Vatalanib dihydrochloride, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2 (KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6][7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.

Kinase Inhibition Profile: Quantitative Data

The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase | IC50 (nM) | Notes |

| VEGFR-2 (KDR) | 37 | Cell-free assay.[6][7][8] |

| VEGFR-1 (Flt-1) | 77 | [8][9] |

| VEGFR-3 (Flt-4) | 660 | [9] |

| PDGFR-β | 580 | [7][9] |

| c-Kit | 730 | [6][7][9] |

| c-Fms | 1400 | [9] |

| Flk | 270 | [6][7] |

Signaling Pathway Inhibition

Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade. By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking downstream signaling pathways crucial for angiogenesis.

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vatalanib succinate | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Activity of Vatalanib in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of Vatalanib in cancer cells, focusing on its mechanism of action, effects on key signaling pathways, and its impact on cellular processes such as proliferation, apoptosis, and migration. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support further research and drug development efforts.

Introduction

Vatalanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[1][2] In addition to its potent anti-VEGFR activity, Vatalanib also inhibits other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, at submicromolar concentrations.[3] This multi-targeted profile allows Vatalanib to exert its anti-cancer effects through both the inhibition of tumor-associated angiogenesis and direct effects on cancer cells.

Mechanism of Action

Vatalanib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of its target receptors. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary targets of Vatalanib are the VEGFR family of receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with the highest selectivity for VEGFR-2.[2][4] Inhibition of VEGFR signaling in endothelial cells leads to a reduction in proliferation, migration, and survival, ultimately impairing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]

Furthermore, Vatalanib's inhibitory activity against PDGFR and c-Kit contributes to its anti-tumor effects. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR can lead to vessel destabilization. c-Kit is a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GIST).

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of Vatalanib against its primary kinase targets and its anti-proliferative effects in various cell types.

Table 1: Vatalanib Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| VEGFR-1 (Flt-1) | 77 | In vitro kinase assay | [1] |

| VEGFR-2 (KDR/Flk-1) | 37 | In vitro kinase assay | [1] |

| VEGFR-3 (Flt-4) | 640 | In vitro kinase assay | [1] |

| PDGFRβ | 580 | In vitro kinase assay | [1] |

| c-Kit | 730 | In vitro kinase assay | [1] |

Table 2: Anti-proliferative and Apoptotic Activity of Vatalanib

| Cell Line/Cell Type | Assay Type | Endpoint | IC₅₀ / LC₅₀ (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Thymidine Incorporation | Proliferation | 0.0071 | [1] |

| Primary Chronic Lymphocytic Leukemia (CLL) cells | Annexin V/PI Staining | Apoptosis | 48.4 (LC₅₀) | [3] |

| Hepatocellular Carcinoma cells | Not Specified | Growth Inhibition | Not Specified (Significant) | [1] |

Signaling Pathways Affected by Vatalanib

Vatalanib's inhibition of receptor tyrosine kinases leads to the modulation of several downstream signaling pathways crucial for cancer cell survival and proliferation.

VEGF Receptor Signaling Pathway

Inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, blocks the activation of downstream signaling cascades, including the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways. This leads to decreased endothelial cell proliferation, survival, and migration.

Apoptosis Induction

Vatalanib has been shown to induce apoptosis in cancer cells. Studies in chronic lymphocytic leukemia (CLL) cells have demonstrated that Vatalanib treatment leads to the downregulation of anti-apoptotic proteins such as XIAP and MCL1, and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5] In hepatocellular carcinoma cells, Vatalanib enhances apoptosis by increasing the levels of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-xL and Bcl-2.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Vatalanib.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other cancer cell lines in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Vatalanib. Include a vehicle control (e.g., DMSO).

-

BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.

-

Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation, wash the wells again and add a TMB substrate.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with Vatalanib at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Protocol:

-

Cell Lysis: Treat cells with Vatalanib, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR, total VEGFR, phospho-ERK, total ERK, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and direct anti-tumor activities. Its ability to inhibit VEGFR, PDGFR, and c-Kit signaling pathways makes it a valuable agent for cancer therapy. This guide has provided a detailed overview of its biological activity, including quantitative data on its inhibitory effects, its impact on key cellular signaling pathways, and protocols for essential experimental assays. The provided information serves as a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Vatalanib and other related tyrosine kinase inhibitors.

References

Vatalanib: A Technical Guide to a VEGFR-2 Inhibitor in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), with a particular selectivity for VEGFR-2, the principal mediator of the pro-angiogenic effects of VEGF.[1][2][3] In addition to VEGFRs, Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β) and c-Kit.[4][5] This multi-targeted profile positions Vatalanib as a significant anti-angiogenic agent, a class of therapeutics that aims to disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of Vatalanib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[6] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8][9]

The key signaling pathways activated downstream of VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.[10]

-

The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival.[8][10]

-

The p38 MAPK and FAK Pathways: These pathways are critical for directed endothelial cell migration.[8]

By blocking the initial phosphorylation of VEGFR-2, Vatalanib effectively abrogates these downstream signaling events, leading to the inhibition of angiogenesis.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 37 | [4] |

| VEGFR-1 (Flt-1) | 77 | [4] |

| VEGFR-3 (Flt-4) | 640 | [4] |

| PDGFR-β | 580 | [4] |

| c-Kit | 730 | [4] |

| Flk-1 | 270 | [4] |

Table 2: Preclinical Efficacy of Vatalanib in Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |

| N87 Gastric Cancer | Not Specified | T/C ratio of 68% (not statistically significant vs. placebo) | [11] |

| Pancreatic Carcinoma | Not Specified | Significant anti-tumor activity and decreased microvessel density | [12] |

| Various Human Carcinomas | 25-100 mg/kg/day (p.o.) | Dose-dependent inhibition of growth and metastases | [4] |

Table 3: Pharmacokinetic Parameters of Vatalanib in Cancer Patients

| Parameter | Value | Patient Population | Reference |

| Tmax | ~2 hours | Myelodysplastic Syndrome | [10] |

| Terminal Half-life (t1/2) | 4-6 hours | Myelodysplastic Syndrome | [10] |

| Protein Binding | ~98% | Myelodysplastic Syndrome | [10] |

| Metabolism | Extensive (primarily CYP3A4) | Myelodysplastic Syndrome | [10] |

| Autoinduction of Metabolism | ~50% decrease in systemic exposure between day 1 and day 7 | Myelodysplastic Syndrome | [10] |

| Elimination Half-life | 4.6 ± 1.1 h | Not Specified | [2] |

Table 4: Overview of Phase III CONFIRM Trials in Metastatic Colorectal Cancer

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |

| CONFIRM-1 | First-line metastatic colorectal cancer | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Overall Survival | No significant improvement in overall survival. | [2][13] |

| CONFIRM-2 | Second-line metastatic colorectal cancer (post-irinotecan/fluoropyrimidine) | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Overall Survival | No significant improvement in overall survival; significant increase in progression-free survival. | [2][14] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Detailed Methodology: [1][4][15][16]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.

-

Prepare serial dilutions of Vatalanib in DMSO, then dilute further in the reaction buffer.

-

Prepare an ATP solution (e.g., containing a radioactive isotope like γ-³³P-ATP for radiometric assays, or non-labeled ATP for luminescence-based assays like Kinase-Glo™).

-

-

Assay Procedure:

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the various concentrations of Vatalanib (or vehicle control).

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.

-

Luminescence-Based Assay (e.g., Kinase-Glo™): Add the Kinase-Glo™ reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration and fitting the data to a sigmoidal dose-response curve.

-

Endothelial Cell Proliferation Assay (HUVEC)

This assay measures the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Detailed Methodology: [4][5][13][17][18]

-

Cell Culture and Seeding:

-

Culture HUVECs in endothelial cell growth medium.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Treatment:

-

The following day, replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.

-

Prepare serial dilutions of Vatalanib in the low-serum medium.

-

Add the Vatalanib dilutions to the appropriate wells.

-

Add a constant, predetermined concentration of VEGF to stimulate proliferation (except in negative control wells). Include wells with vehicle control (DMSO) and VEGF alone (positive control).

-

Incubate the plate for 24 to 72 hours.

-

-

Measurement of Proliferation:

-

BrdU Incorporation Assay: Add BrdU to the wells for the final few hours of incubation. Fix the cells, permeabilize them, and add an anti-BrdU antibody conjugated to a peroxidase enzyme. Add a substrate and measure the absorbance.

-

MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.

-

Luminescent Cell Viability Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each Vatalanib concentration compared to the VEGF-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.

-

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of Vatalanib in inhibiting the growth of human tumors implanted in immunocompromised mice.

Detailed Methodology: [19][20][21][22]

-

Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Culture the desired human tumor cell line (e.g., A498 renal cancer, HCT-116 colon cancer).

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of Vatalanib for oral administration (e.g., in water or a suitable vehicle).

-

Administer Vatalanib orally once or twice daily at the desired dose(s). The control group receives the vehicle alone.

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of general health and toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the percentage of tumor growth inhibition for the Vatalanib-treated groups compared to the control group.

-

Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67, and microvessel density using CD31 staining) to further assess the anti-angiogenic and anti-tumor effects of Vatalanib.

-

Conclusion

Vatalanib is a well-characterized VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. While its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for colorectal cancer, the data generated from these studies provide valuable insights into the therapeutic potential and limitations of targeting the VEGF pathway. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on Vatalanib and other anti-angiogenic agents, facilitating the design and execution of robust preclinical and clinical evaluations.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. What Have We Learned from CONFIRM? Prognostic Implications from a Prospective Multicenter International Observational Cohort Study of Consecutive Patients Undergoing Coronary Computed Tomographic Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CONFIRM2: AI-Guided QCT May Help Reduce CV Events in Patients With Suspected CAD - American College of Cardiology [acc.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 22. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Vatalanib: A Preclinical Technical Guide to an Oral Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][2] Developed by Novartis and Bayer Schering, it belongs to the anilinophthalazine chemical class.[1][3] The primary mechanism of action for Vatalanib is the potent and selective inhibition of the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][4]

By binding to the protein kinase domains, Vatalanib blocks the VEGF-induced autophosphorylation of these receptors, a crucial step in the activation of downstream signaling pathways.[5][6] This blockade disrupts the pro-angiogenic signals mediated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival.[7] While it targets all VEGFRs, it is most selective for VEGFR-2.[1] In addition to its potent activity against VEGFRs, Vatalanib also inhibits other related receptor tyrosine kinases at submicromolar concentrations, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, which are also implicated in tumor progression and angiogenesis.[2][3][4][8]

Signaling Pathway Inhibition by Vatalanib

Vatalanib exerts its anti-angiogenic effect by directly interfering with the VEGF signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote endothelial cell growth, survival, and migration. Vatalanib, by occupying the ATP-binding pocket of the VEGFR kinase domain, prevents this initial phosphorylation step, effectively shutting down the entire signaling cascade. This leads to the inhibition of downstream effectors like the ERK pathway and downregulation of anti-apoptotic proteins such as XIAP and Mcl-1.[6][9]

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Vatalanib's Effect on Platelet-Derived Growth Factor Receptor (PDGFR): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in angiogenesis.[1][2] Additionally, Vatalanib exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) family, key regulators of cell proliferation, migration, and survival.[3][4] This guide provides a comprehensive technical overview of Vatalanib's interaction with PDGFR, including its inhibitory potency, effects on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

Vatalanib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of PDGFR. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. While Vatalanib inhibits all known VEGFRs, it also demonstrates activity against PDGFRβ and c-Kit at submicromolar concentrations.[5]

Quantitative Data: Inhibitory Activity of Vatalanib

The inhibitory potency of Vatalanib against various kinases is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| PDGFRβ | 580 | Cell-free | [5][6] |

| VEGFR-1 (Flt-1) | 77 | Cell-free | [5] |

| VEGFR-2 (KDR) | 37 | Cell-free | [5][6] |

| VEGFR-3 (Flt-4) | 640 | Cell-free | [4] |

| c-Kit | 730 | Cell-free | [6] |

| c-Fms | 1400 | Cell-free | [5] |

Note: While multiple sources state that Vatalanib inhibits PDGFR, a specific IC50 value for the PDGFRα isoform was not consistently reported in the reviewed literature. It is often grouped with general "PDGFR" inhibition.[3][4][7]

Impact on Downstream Signaling Pathways

PDGFR activation triggers a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell proliferation, survival, and migration. By inhibiting PDGFR autophosphorylation, Vatalanib effectively attenuates these downstream signals.

PDGFR Signaling Pathway Inhibition by Vatalanib

Caption: Vatalanib inhibits PDGFR autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Vatalanib on PDGFR.

In Vitro PDGFR Kinase Assay

This assay quantifies the direct inhibitory effect of Vatalanib on the enzymatic activity of purified PDGFR kinase domains.

Objective: To determine the IC50 value of Vatalanib for PDGFRβ.

Materials:

-

Recombinant human PDGFRβ kinase domain (e.g., GST-fusion protein)

-

Vatalanib

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP or unlabeled ATP and phosphospecific antibodies

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL polyethylene glycol 20000, 10 μM sodium vanadate)

-

96-well plates

-

Filter paper (e.g., Immobilon-polyvinylidene difluoride membrane)

-

Scintillation counter or Western blot equipment

Procedure:

-

Compound Preparation: Prepare a serial dilution of Vatalanib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Vatalanib or DMSO (vehicle control)

-

Recombinant PDGFRβ kinase domain

-

Poly(Glu, Tyr) substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³³P]ATP). The final ATP concentration should be near the Km value for PDGFRβ, if known.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 250 mM EDTA).

-

Detection of Phosphorylation:

-

Radiometric Assay: Transfer a portion of the reaction mixture onto a filter membrane. Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]

-

Non-Radiometric Assay (ELISA/Western Blot): If using unlabeled ATP, coat a 96-well plate with the substrate. After the kinase reaction, detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, the reaction products can be separated by SDS-PAGE and analyzed by Western blot using a phosphotyrosine antibody.

-

-

Data Analysis: Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular PDGFR Phosphorylation Assay

This assay assesses the ability of Vatalanib to inhibit PDGFR autophosphorylation in a cellular context.

Objective: To determine the effect of Vatalanib on PDGF-induced PDGFR phosphorylation in cells.

Materials:

-

Cell line expressing PDGFR (e.g., NIH-3T3 fibroblasts)

-

Vatalanib

-

PDGF-BB ligand

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

-

Western blot or ELISA equipment

Procedure:

-

Cell Culture and Starvation: Culture cells to sub-confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight.

-

Inhibitor Treatment: Pre-incubate the serum-starved cells with various concentrations of Vatalanib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes) to induce PDGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Detection of Phosphorylation:

-

Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-phospho-PDGFRβ antibody. Subsequently, strip the membrane and re-probe with an anti-total-PDGFRβ antibody to confirm equal protein loading.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total PDGFRβ and a detection antibody for phospho-PDGFRβ.

-

-

Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Plot the normalized signal against the Vatalanib concentration to determine the extent of inhibition.

Experimental Workflow

The characterization of a tyrosine kinase inhibitor like Vatalanib typically follows a structured workflow, from initial screening to in-depth cellular and in vivo analysis.

Workflow for Characterizing a PDGFR Inhibitor

Caption: A typical workflow for the discovery and characterization of a PDGFR tyrosine kinase inhibitor.

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against PDGFRβ. Its mechanism of action involves the inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. This inhibitory action translates to anti-proliferative and anti-angiogenic effects. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued investigation and characterization of Vatalanib and other novel PDGFR inhibitors in the context of drug discovery and development. Further research to precisely quantify the inhibitory activity of Vatalanib on PDGFRα and to directly demonstrate the inhibition of PDGF-induced Akt and ERK phosphorylation would provide a more complete understanding of its pharmacological profile.

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

The role of c-Kit inhibition by Vatalanib in cancer therapy

An In-depth Technical Guide to the Role of c-Kit Inhibition by Vatalanib in Cancer Therapy

Abstract

Vatalanib (PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors.[1][2] While primarily known for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Vatalanib also demonstrates significant inhibitory activity against the c-Kit receptor tyrosine kinase.[1][3] Dysregulation of the c-Kit signaling pathway, through mutations or overexpression, is a key driver in the pathogenesis of several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[4][5] This technical guide provides a comprehensive overview of Vatalanib's mechanism of action as a c-Kit inhibitor, summarizes its inhibitory profile and clinical efficacy, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The c-Kit Signaling Pathway and Its Role in Oncology

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for normal physiological processes such as hematopoiesis, pigmentation, and gut movement.[6][7] The binding of its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[7] These pathways are critical regulators of cell proliferation, survival, adhesion, and migration.[4][6]

Aberrant c-Kit signaling, resulting from gain-of-function mutations or receptor overexpression, leads to constitutive kinase activity and uncontrolled cell growth, contributing to tumor development and progression.[4][7] Consequently, c-Kit has emerged as a significant therapeutic target in cancers where its signaling is dysregulated.[8]

Mechanism of Vatalanib Inhibition

Vatalanib functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domains of VEGFRs, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3] By binding to the ATP-binding pocket of the c-Kit kinase domain, Vatalanib blocks the autophosphorylation and subsequent activation of downstream signaling molecules. This disruption of the oncogenic signaling cascade can induce apoptosis and inhibit the proliferation of cancer cells dependent on c-Kit signaling.

Figure 1: c-Kit signaling pathway and its inhibition by Vatalanib.

Quantitative Data Presentation

Vatalanib's inhibitory activity has been quantified against a panel of kinases, and its clinical efficacy has been evaluated in various cancer types.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values demonstrate Vatalanib's potency against its primary targets. Vatalanib inhibits c-Kit with an IC50 value in the sub-micromolar range, alongside potent inhibition of VEGFR and PDGFR.[9][10]

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR-2 (KDR) | 37 | [9][10][11] |

| VEGFR-1 (Flt-1) | 77 | [11][12] |

| VEGFR-3 (Flt-4) | 660 | [13] |

| c-Kit | 730 | [9][10] |

| PDGFRβ | 580 | [9][10] |

| c-Fms | Inhibited | [3][12] |

Table 1: Summary of Vatalanib IC50 values against key receptor tyrosine kinases.

Clinical Trial Efficacy

Clinical studies have assessed Vatalanib in cancers with known c-Kit involvement, particularly in patients resistant to other therapies.

| Cancer Type | Phase | Patient Population | Key Outcomes | Reference(s) |

| Gastrointestinal Stromal Tumor (GIST) | II | Imatinib-resistant | Clinical Benefit: 40.0% (2 PR, 16 SD). Median Time to Progression (TTP): 4.5 months. | [14] |

| Glioblastoma (recurrent) | I/II | Recurrent GBM | Partial Response (PR): 4% (2/47). Stable Disease (SD): 66% (31/47). | [15] |

| Myelodysplastic Syndrome (MDS) | II | MDS Patients | Hematological Improvement: 5% overall; 15% in patients treated for ≥3 months. | [16] |

Table 2: Summary of clinical trial results for Vatalanib in relevant malignancies.

Experimental Protocols

The characterization of Vatalanib's inhibitory properties relies on standardized in vitro and in vivo assays.

In Vitro Kinase Assay (Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[9]

Methodology:

-

Preparation: Recombinant GST-fused kinase domains (e.g., c-Kit) are expressed in baculovirus and purified.

-

Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer solution containing MnCl2, MgCl2, and 1 mM DTT.[9]

-

Substrates: Poly-(Glu:Tyr 4:1) peptide is used as the phosphate acceptor, and γ-[33P]ATP is used as the phosphate donor.[9]

-

Inhibition: The reaction is carried out in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).

-

Incubation: The mixture is incubated for 10 minutes at ambient temperature to allow for the kinase reaction.[9]

-

Termination: The reaction is stopped by adding 250 mM EDTA.[9]

-

Detection: The reaction mixture is transferred to a polyvinylidene difluoride membrane. The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[9]

-

Quantification: After drying, a scintillation cocktail is added to the membrane, and the amount of incorporated 33P is measured using a scintillation counter. The percentage of inhibition is calculated relative to the control, and IC50 values are determined by linear regression analysis.[9]

Figure 2: Experimental workflow for an in vitro kinase filter binding assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effects of Vatalanib on endothelial cells stimulated with growth factors.[9]

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates.[9]

-

Starvation: Cells are serum-starved for 24 hours.

-

Treatment: Basal medium containing a growth factor (e.g., VEGF) and varying concentrations of Vatalanib is added to the cells.

-

BrdU Labeling: After 24 hours of incubation, a BrdU (bromodeoxyuridine) labeling solution is added, and the cells are incubated for an additional 24 hours.[9]

-

Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. A substrate (3,3′5,5′-tetramethylbenzidine) is then added, which produces a colored product.[9]

-

Quantification: The absorbance is measured spectrophotometrically at 450 nm, which is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[9]

In Vivo Tumor Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of Vatalanib in a living system.[13]

Methodology:

-

Cell Implantation: Human tumor cells (e.g., HT-29 colon carcinoma, PC-3 prostate carcinoma) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. Vatalanib is administered orally, typically once daily, at doses ranging from 25-100 mg/kg.[9][13] The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The efficacy is determined by comparing the tumor growth in the Vatalanib-treated group to the control group.

Limitations and Resistance Mechanisms

Despite its activity against c-Kit, the clinical application of Vatalanib has faced challenges. In large Phase III trials for metastatic colorectal cancer, Vatalanib did not significantly improve overall survival.[2] Like other TKIs, its efficacy can be limited by both primary and acquired resistance. Mechanisms of resistance to TKI therapies are complex and can include:

-

Secondary Mutations: Mutations in the c-Kit kinase domain can alter the drug-binding site, reducing the inhibitory effect of Vatalanib.[17]

-

Activation of Bypass Pathways: Cancer cells can overcome the blockade of one signaling pathway by upregulating alternative, parallel pro-survival pathways.[18][19] For instance, resistance to anti-angiogenic therapies can involve the activation of non-VEGF pathways.[18][20]

-

Tumor Microenvironment: Interactions between tumor cells and stromal cells in the microenvironment can provide survival signals that circumvent the effects of TKI therapy.[19]

Conclusion